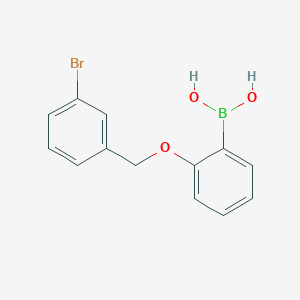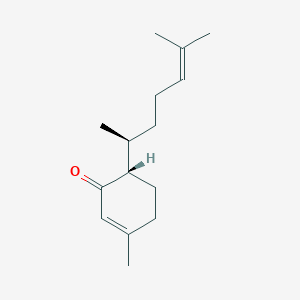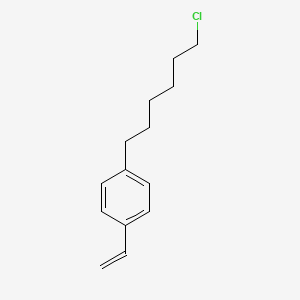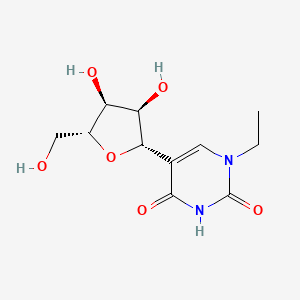
(2-((3-Bromobenzyl)oxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((3-Bromobenzyl)oxy)phenyl)boronic acid is an organic compound with the molecular formula C13H11BBr2O3 It is a boronic acid derivative that features a bromobenzyl group attached to a phenyl ring through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Bromobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 3-bromobenzyl alcohol with 2-bromophenylboronic acid under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is usually heated to reflux in a suitable solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((3-Bromobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Hydrogenated compounds.
Substitution: Substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
(2-((3-Bromobenzyl)oxy)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential in drug discovery and development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity.
Wirkmechanismus
The mechanism of action of (2-((3-Bromobenzyl)oxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The bromobenzyl group enhances its reactivity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the bromobenzyl group, making it less reactive in certain applications.
3-Bromophenylboronic acid: Similar structure but lacks the additional bromobenzyl group, affecting its reactivity and applications.
2-(2’-Fluorobenzyloxy)phenylboronic acid: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
(2-((3-Bromobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both bromine atoms and the boronic acid group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
871126-10-2 |
|---|---|
Molekularformel |
C13H12BBrO3 |
Molekulargewicht |
306.95 g/mol |
IUPAC-Name |
[2-[(3-bromophenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BBrO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8,16-17H,9H2 |
InChI-Schlüssel |
SQSLWLKOWZDXJY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1OCC2=CC(=CC=C2)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[Bis(pentafluorophenyl)boranyl]cyclopenta-1,4-dien-1-yl}(trimethyl)silane](/img/structure/B13350371.png)
![4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide](/img/structure/B13350376.png)



![(R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13350390.png)
![5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13350397.png)


![Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-](/img/structure/B13350414.png)

